6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with a piperidine ring and a methoxyphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyridazinone intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the methoxyphenoxyacetyl group: This final step involves the acylation of the piperidine nitrogen with 2-(2-methoxy-4-methylphenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The methoxyphenoxyacetyl group may play a role in binding to these targets, while the piperidine and pyridazinone cores provide additional interactions that enhance its activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant with similar structural features.
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
4-tert-Butyl-2,6-dimethylacetophenone: A compound with a tert-butyl group and acetophenone core.
Uniqueness
6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core, piperidine ring, and methoxyphenoxyacetyl group, which provides a distinct set of chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-16-6-7-18(19(14-16)29-5)30-15-22(28)25-12-10-17(11-13-25)26-21(27)9-8-20(24-26)23(2,3)4/h6-9,14,17H,10-13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWLYJUYGPMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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